molecular formula C8H16ClNO2 B13464121 3-Amino-3-cyclopentylpropanoicacidhydrochloride

3-Amino-3-cyclopentylpropanoicacidhydrochloride

Cat. No.: B13464121
M. Wt: 193.67 g/mol
InChI Key: XSECLDXLOZPJAE-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopentylpropanoicacidhydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-cyclopentylpropanoicacidhydrochloride typically involves the reaction of cyclopentyl derivatives with amino acids under controlled conditions. One common method involves the use of cyclopentyl bromide and glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Amino Group Reactions

The protonated amino group (-NH₃⁺Cl⁻) participates in acid-base and nucleophilic reactions:

  • Acylation : Reacts with acetyl chloride or acetic anhydride to form amide derivatives under basic conditions .
    Example:
    3-Amino-3-cyclopentylpropanoic acid hydrochloride+Ac2O3-Acetamido-3-cyclopentylpropanoic acid\text{3-Amino-3-cyclopentylpropanoic acid hydrochloride} + \text{Ac}_2\text{O} \rightarrow \text{3-Acetamido-3-cyclopentylpropanoic acid}

  • Schiff Base Formation : Forms imines with aldehydes/ketones in aqueous or alcoholic media, a reaction relevant to enzyme cofactor interactions (e.g., pyridoxal phosphate) .

Carboxylic Acid Reactions

The -COOH group undergoes typical acid-derived transformations:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to yield esters .
    Example:
    3-Amino-3-cyclopentylpropanoic acid+CH3OHH+Methyl 3-amino-3-cyclopentylpropanoate\text{3-Amino-3-cyclopentylpropanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 3-amino-3-cyclopentylpropanoate}

  • Decarboxylation : Loses CO₂ under thermal or enzymatic conditions, forming 3-cyclopentylpropylamine derivatives.

Cyclopentyl Substituent Effects

The cyclopentyl ring influences reactivity through steric and electronic effects:

  • Steric Hindrance : Limits nucleophilic attack at the β-carbon but stabilizes intermediates via hyperconjugation.

  • Ring-Opening Reactions : Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the cyclopentyl group may undergo partial oxidation to cyclopentanone derivatives .

Hydrochloride-Specific Behavior

The hydrochloride salt enhances solubility in polar solvents and modifies reaction pathways:

  • Neutralization : Treatment with NaOH yields the free base, altering solubility and reactivity .
    3-Amino-3-cyclopentylpropanoic acid hydrochloride+NaOH3-Amino-3-cyclopentylpropanoate Na⁺+H2O+Cl\text{3-Amino-3-cyclopentylpropanoic acid hydrochloride} + \text{NaOH} \rightarrow \text{3-Amino-3-cyclopentylpropanoate Na⁺} + \text{H}_2\text{O} + \text{Cl}^-

  • Ion-Exchange Reactions : Competes with other cations (e.g., Ag⁺) in precipitation reactions .

Comparative Reactivity with Structural Analogs

Key differences in reactivity among related compounds are summarized below:

CompoundReactive SiteNotable Reactivity
3-Amino-3-cyclopentylpropanoic acidAmino, carboxylic acidForms stable amides; moderate decarboxylation tendency
2-Amino-3-cyclopentylpropanoic acidα-amino, carboxylic acidHigher susceptibility to transamination due to α-position amino group
3-Amino-3-cyclobutylpropanoic acidSmaller ring sizeIncreased ring strain accelerates oxidation reactions compared to cyclopentyl

Mechanistic Insights from Enzyme Studies

Though primarily pharmacological, interactions with enzymes like γ-aminobutyric acid aminotransferase (GABA-AT) reveal:

  • PLP-Mediated Transamination : Forms a Schiff base intermediate with pyridoxal phosphate (PLP), leading to irreversible inhibition .
    PLP+3-Amino-3-cyclopentylpropanoic acidPMP-adduct+CO2\text{PLP} + \text{3-Amino-3-cyclopentylpropanoic acid} \rightarrow \text{PMP-adduct} + \text{CO}_2

Scientific Research Applications

3-Amino-3-cyclopentylpropanoicacidhydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclopentylpropanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    3-Amino-3-phenylpropanoic acid: Contains a phenyl ring instead of a cyclopentyl ring.

    3-Amino-3-methylpropanoic acid: Has a methyl group instead of a cyclopentyl ring.

Uniqueness

3-Amino-3-cyclopentylpropanoicacidhydrochloride is unique due to its cyclopentyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

3-amino-3-cyclopentylpropanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-7(5-8(10)11)6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H

InChI Key

XSECLDXLOZPJAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CC(=O)O)N.Cl

Origin of Product

United States

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